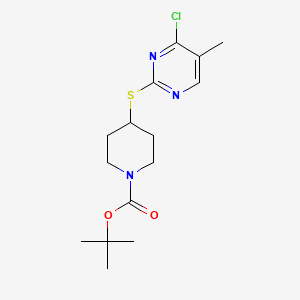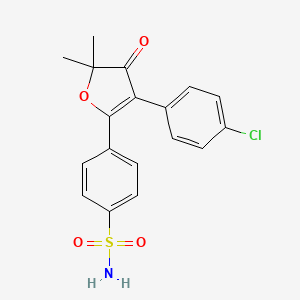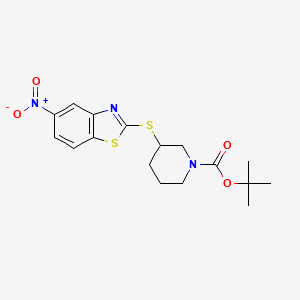
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and an indene-dione moiety
Métodos De Preparación
The synthesis of 2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9-methoxy-9H-fluorene through the methylation of fluorene.
Indene-Dione Formation: The indene-dione moiety is synthesized separately through a series of reactions involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of the fluorenyl intermediate with the indene-dione moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-Hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione stands out due to its unique combination of a fluorenyl group and an indene-dione moiety. Similar compounds include:
2-Hydroxy-2-(9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione: Lacks the methoxy group, which may affect its reactivity and applications.
9-Methoxy-9H-fluorene: Contains the fluorenyl group but lacks the indene-dione moiety, limiting its versatility in chemical reactions.
1H-Indene-1,3(2H)-dione:
Propiedades
Número CAS |
50616-96-1 |
|---|---|
Fórmula molecular |
C23H16O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-hydroxy-2-(9-methoxyfluoren-9-yl)indene-1,3-dione |
InChI |
InChI=1S/C23H16O4/c1-27-23(22(26)20(24)16-10-2-3-11-17(16)21(22)25)18-12-6-4-8-14(18)15-9-5-7-13-19(15)23/h2-13,26H,1H3 |
Clave InChI |
LRWVJYGWKGSTSI-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2=CC=CC=C2C3=CC=CC=C31)C4(C(=O)C5=CC=CC=C5C4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)




![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)


![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)


![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)


